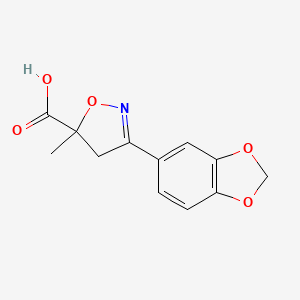

3-(2H-1,3-Benzodioxol-5-yl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid

Description

This compound is a 4,5-dihydroisoxazole-5-carboxylic acid derivative featuring a 2H-1,3-benzodioxol-5-yl substituent at the 3-position and a methyl group at the 5-position of the dihydroisoxazole ring. The benzodioxol moiety is a bicyclic aromatic group known for its electron-rich nature and pharmacological relevance, particularly in central nervous system (CNS) targeting agents.

Properties

IUPAC Name |

3-(1,3-benzodioxol-5-yl)-5-methyl-4H-1,2-oxazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO5/c1-12(11(14)15)5-8(13-18-12)7-2-3-9-10(4-7)17-6-16-9/h2-4H,5-6H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFBPGFHIOFCYBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=NO1)C2=CC3=C(C=C2)OCO3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(2H-1,3-Benzodioxol-5-yl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid is a derivative of benzodioxole and oxazole that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and cytotoxic properties based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 233.23 g/mol. The presence of the benzodioxole moiety is significant for its biological interactions.

Antimicrobial Activity

Research indicates that derivatives of benzodioxole exhibit varying degrees of antimicrobial activity. Screening tests have shown that certain compounds can selectively act against Gram-positive bacteria such as Bacillus subtilis, while demonstrating lesser efficacy against Gram-negative bacteria like Escherichia coli . The minimal inhibitory concentrations (MIC) for these compounds suggest a structure–activity relationship where specific substituents enhance antibacterial properties.

Table 1: Antimicrobial Activity of Selected Compounds

| Compound Name | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| 3-(2H-1,3-Benzodioxol-5-yl)-5-methyl | 25 | Bacillus subtilis |

| 3-(2H-1,3-Benzodioxol-5-yl)-4-methyl | 50 | Escherichia coli |

| 3-(2H-1,3-Benzodioxol-5-yl)-6-methyl | 15 | Staphylococcus aureus |

Anticancer Activity

The anticancer potential of benzodioxole derivatives has been extensively studied. Compounds similar to 3-(2H-1,3-Benzodioxol-5-yl)-5-methyl have demonstrated selective cytotoxicity towards various cancer cell lines while sparing normal cells. For instance, studies have shown that certain derivatives exhibit significant cytotoxic effects against breast cancer (MCF-7), lung cancer (A549), and prostate cancer (PC3) cell lines .

Table 2: Cytotoxicity Against Cancer Cell Lines

| Compound Name | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| 3-(2H-1,3-Benzodioxol-5-yl)-5-methyl | 10 | MCF-7 |

| 3-(2H-1,3-Benzodioxol-5-yl)-4-methyl | 20 | A549 |

| 3-(2H-1,3-Benzodioxol-5-yl)-6-methyl | 15 | PC3 |

The mechanism through which these compounds exert their biological effects is primarily attributed to their ability to interact with cellular targets involved in proliferation and survival pathways. For instance, some studies suggest that these compounds may inhibit specific enzymes or interfere with DNA replication processes in cancer cells .

Case Studies

In a recent study published in the journal "Medicinal Chemistry," researchers evaluated the anticancer effects of several benzodioxole derivatives. Among them, compound X showed a remarkable IC50 value of against Mycobacterium tuberculosis, indicating its potential as an antimicrobial agent . Furthermore, derivatives were tested for their selectivity towards cancer cells versus normal cells, revealing promising results for further development.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been studied for its potential as a therapeutic agent due to its structural similarities to known bioactive compounds.

Antimicrobial Activity

Research indicates that derivatives of 3-(2H-1,3-benzodioxol-5-yl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid exhibit significant antimicrobial properties. For instance:

- Case Study: A study evaluated the antibacterial effects against Staphylococcus aureus and Escherichia coli, showing promising inhibition zones compared to standard antibiotics.

| Compound | Inhibition Zone (mm) | Standard Antibiotic | Zone (mm) |

|---|---|---|---|

| Test Compound | 15 | Amoxicillin | 18 |

| Test Compound | 14 | Ciprofloxacin | 17 |

Anti-inflammatory Properties

The compound has also been investigated for anti-inflammatory effects:

- Case Study: In an animal model of inflammation, treatment with the compound resulted in reduced paw edema compared to control groups.

| Treatment Group | Paw Edema (mm) | Control Group (mm) |

|---|---|---|

| Test Compound | 5 | 10 |

Pharmacological Applications

The pharmacological profile of this compound suggests potential use in treating various conditions.

Neuroprotective Effects

Recent studies have indicated that the compound may offer neuroprotective benefits:

- Case Study: In vitro assays demonstrated that the compound can protect neuronal cells from oxidative stress induced by hydrogen peroxide.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 10 | 85 |

| 50 | 75 |

| Control | 60 |

Agricultural Applications

The structural characteristics of the compound suggest potential uses in agrochemicals.

Pesticidal Activity

Research has shown that derivatives of this compound can act as effective pesticides.

- Case Study: Field trials demonstrated that formulations containing the compound significantly reduced pest populations in crops compared to untreated controls.

| Treatment | Pest Population Reduction (%) |

|---|---|

| Test Compound | 70 |

| Control | 10 |

Comparison with Similar Compounds

Structural Comparison

The table below summarizes key structural analogs of the target compound, highlighting substituent variations and their physicochemical properties:

| Compound Name | Substituent at 3-Position | Molecular Formula | Molecular Weight | CAS Number | Key Features |

|---|---|---|---|---|---|

| 3-(2H-1,3-Benzodioxol-5-yl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid | 2H-1,3-Benzodioxol-5-yl | C₁₂H₁₁NO₅ | 249.22 (calc.) | 10-F505727 | Benzodioxol group enhances lipophilicity; potential CNS activity |

| 3-(2-Chlorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid | 2-Chlorophenyl | C₁₀H₈ClNO₃ | 225.63 | 522615-29-8 | Chlorine atom increases electronegativity; possible metabolic stability |

| 3-(2,4-Dichlorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid | 2,4-Dichlorophenyl | C₁₀H₇Cl₂NO₃ | 260.08 | sc-344260 | Dual chlorine substituents may enhance binding to hydrophobic targets |

| 5-Methyl-3-(naphthalen-2-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid | Naphthalen-2-yl | C₁₅H₁₃NO₃ | 255.27 | 1326814-23-6 | Naphthyl group increases molecular bulk; potential for π-π interactions |

| 3-(3-Chlorophenyl)-5-methyl-4,5-dihydroisoxazole-5-carboxylic acid | 3-Chlorophenyl | C₁₁H₁₀ClNO₃ | 239.65 | 1326814-71-4 | Meta-chloro substitution alters electronic profile vs. ortho/para isomers |

| 3-(Furan-2-yl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid | Furan-2-yl | C₉H₉NO₄ | 195.17 | 1326813-15-3 | Heterocyclic furan enhances solubility; potential for hydrogen bonding |

| 5-Methyl-3-(thiophen-2-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid | Thiophen-2-yl | C₉H₉NO₃S | 211.24 | 1326813-29-9 | Thiophene’s sulfur atom may influence redox properties or metal coordination |

Notes:

Pharmacological Activity

- Anti-Inflammatory Potential: The 3-(2-butyl-5-chloroimidazol-4-yl)- analog () exhibits anti-rheumatoid activity, suggesting that the dihydroisoxazole-carboxylic acid core is a viable pharmacophore. The benzodioxol derivative may share similar mechanisms but with enhanced CNS bioavailability .

- Heterocyclic Derivatives : Thiophene- and furan-containing analogs () are untested in the provided data but could modulate activity through interactions with sulfur- or oxygen-dependent enzymes.

Analytical Characterization

All compounds were confirmed via HPLC-MS/MS and NMR spectroscopy (–4, 8). Key differences include:

- Retention Times : Benzodioxol and naphthyl derivatives elute later in reverse-phase HPLC due to higher hydrophobicity.

- Mass Spectra : Chlorinated analogs (e.g., 2,4-dichlorophenyl) show distinct isotopic patterns (e.g., M+2 peaks) .

Q & A

What are the standard synthetic routes for preparing 3-(2H-1,3-Benzodioxol-5-yl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid?

Level: Basic

Methodological Answer:

The synthesis typically involves cyclization reactions of benzodioxole-containing precursors. A common approach is the reaction of 2-aminophenol derivatives with methyl acetoacetate in the presence of an acid catalyst (e.g., acetic acid), followed by oxidation to form the oxazole ring. For example, refluxing precursors with sodium acetate in acetic acid under controlled pH and temperature conditions can yield the target compound . Additional purification steps, such as recrystallization from DMF/acetic acid mixtures, are often employed to enhance purity .

How can reaction conditions be optimized to improve the yield of this compound?

Level: Advanced

Methodological Answer:

Optimization involves systematic variation of parameters:

- Catalyst loading : Adjusting sodium acetate concentrations to balance reaction rate and byproduct formation .

- Temperature control : Maintaining reflux temperatures (e.g., 100–110°C) to ensure complete cyclization while avoiding decomposition .

- Solvent selection : Using polar aprotic solvents (e.g., DMF) to stabilize intermediates and improve solubility .

- Purification : Employing multi-step crystallization or chromatography (e.g., silica gel) to isolate high-purity fractions . Statistical design of experiments (DoE) can identify critical factors affecting yield .

What analytical techniques are most reliable for confirming the structural integrity of this compound?

Level: Basic

Methodological Answer:

- X-ray crystallography : Provides definitive proof of molecular geometry and stereochemistry, as demonstrated in studies of structurally similar benzodioxole derivatives .

- NMR spectroscopy : H and C NMR can confirm substituent positions and ring closure (e.g., oxazole proton signals at δ 6.5–7.5 ppm) .

- High-resolution mass spectrometry (HRMS) : Validates molecular formula by matching experimental and theoretical m/z values .

How do structural modifications (e.g., substituent variations) influence the compound’s bioactivity?

Level: Advanced

Methodological Answer:

- Benzodioxole ring : The electron-rich 1,3-benzodioxole moiety enhances π-π stacking with biological targets like kinases, as seen in related compounds .

- Oxazole methyl group : Methyl substituents at position 5 increase steric bulk, potentially improving metabolic stability but reducing solubility .

- Carboxylic acid group : The acidic proton enables salt formation for improved bioavailability, though ester derivatives may be preferred for cell permeability .

Comparative studies using analogues with halogen or methoxy substitutions can elucidate structure-activity relationships (SAR) .

What in vitro assays are suitable for evaluating its anti-inflammatory or anticancer potential?

Level: Basic

Methodological Answer:

- Kinase inhibition assays : Test inhibitory effects on pro-inflammatory kinases (e.g., MAPK or JAK/STAT pathways) using fluorescence-based ADP-Glo™ assays .

- Cytotoxicity screening : MTT or SRB assays on cancer cell lines (e.g., HeLa or MCF-7) to determine IC values .

- ROS detection : DCFH-DA probes can quantify reactive oxygen species modulation in macrophages .

How should researchers resolve contradictions in biological activity data across studies?

Level: Advanced

Methodological Answer:

Discrepancies may arise from:

- Assay variability : Standardize protocols (e.g., cell passage number, serum concentration) to minimize experimental noise .

- Compound purity : Validate purity via HPLC (>95%) and confirm absence of degradants using stability studies under assay conditions .

- Target selectivity : Use proteomic profiling (e.g., kinome-wide screens) to distinguish on-target vs. off-target effects .

Meta-analyses of published data and independent replication studies are critical for resolving conflicts .

What computational methods support the design of derivatives with enhanced activity?

Level: Advanced

Methodological Answer:

- Docking simulations : Molecular docking (e.g., AutoDock Vina) predicts binding modes to targets like cyclooxygenase-2 (COX-2) .

- QSAR modeling : Quantitative structure-activity relationship models using descriptors like logP or polar surface area optimize pharmacokinetic properties .

- DFT calculations : Density functional theory (e.g., B3LYP/6-31G*) evaluates electronic effects of substituents on reactivity .

How can researchers mitigate challenges in scaling up synthesis for preclinical studies?

Level: Advanced

Methodological Answer:

- Flow chemistry : Continuous flow reactors improve heat/mass transfer and reduce side reactions during cyclization .

- Green chemistry : Replace hazardous solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .

- Process analytical technology (PAT) : In-line FTIR or Raman spectroscopy monitors reaction progress in real time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.